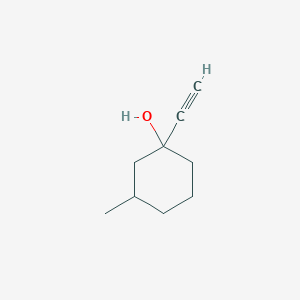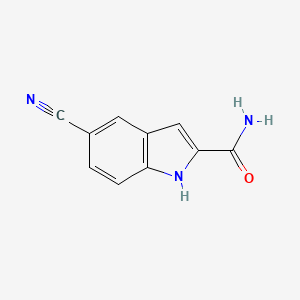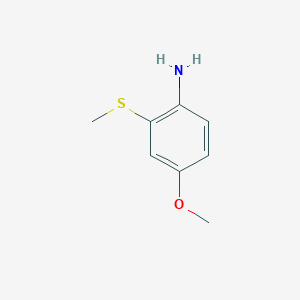![molecular formula C18H21NO4 B8801073 1-[4-ACETYL-1-(2,4-DIMETHOXYPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]ETHAN-1-ONE](/img/structure/B8801073.png)
1-[4-ACETYL-1-(2,4-DIMETHOXYPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]ETHAN-1-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-ACETYL-1-(2,4-DIMETHOXYPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]ETHAN-1-ONE is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrrole ring substituted with acetyl, dimethoxyphenyl, and dimethyl groups
Métodos De Preparación
The synthesis of 1-[4-ACETYL-1-(2,4-DIMETHOXYPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]ETHAN-1-ONE can be achieved through several synthetic routes. One common method involves the condensation of a substituted acetophenone with a suitable pyrrole precursor under acidic or basic conditions. The reaction typically requires a catalyst such as p-toluenesulfonic acid or sodium hydroxide and is carried out in a solvent like ethanol or methanol at elevated temperatures .
Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of green solvents to minimize environmental impact .
Análisis De Reacciones Químicas
1-[4-ACETYL-1-(2,4-DIMETHOXYPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .
Aplicaciones Científicas De Investigación
1-[4-ACETYL-1-(2,4-DIMETHOXYPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]ETHAN-1-ONE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with unique properties.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.
Mecanismo De Acción
The mechanism of action of 1-[4-ACETYL-1-(2,4-DIMETHOXYPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]ETHAN-1-ONE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit or activate specific pathways, leading to desired biological effects. For example, it could inhibit an enzyme involved in a disease pathway, thereby reducing disease symptoms .
Comparación Con Compuestos Similares
1-[4-ACETYL-1-(2,4-DIMETHOXYPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]ETHAN-1-ONE can be compared with other similar compounds, such as:
1-(2,4-Dimethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde: This compound shares a similar pyrrole core but differs in the functional groups attached, leading to different chemical and biological properties.
2,5-Dimethyl-1-(2,4-dimethoxyphenyl)-1H-pyrrole-3-carboxylic acid: Another related compound with a carboxylic acid group instead of an acetyl group, which may affect its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C18H21NO4 |
|---|---|
Peso molecular |
315.4 g/mol |
Nombre IUPAC |
1-[4-acetyl-1-(2,4-dimethoxyphenyl)-2,5-dimethylpyrrol-3-yl]ethanone |
InChI |
InChI=1S/C18H21NO4/c1-10-17(12(3)20)18(13(4)21)11(2)19(10)15-8-7-14(22-5)9-16(15)23-6/h7-9H,1-6H3 |
Clave InChI |
SSJAJVNOGKMGCK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(N1C2=C(C=C(C=C2)OC)OC)C)C(=O)C)C(=O)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chlorofuro[2,3-B]pyridin-3(2H)-one](/img/structure/B8801012.png)





![3-(2-Fluorobenzyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B8801052.png)





